molecular formula C19H24N2O6S2 B6549093 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1040660-95-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6549093
CAS No.: 1040660-95-4
M. Wt: 440.5 g/mol
InChI Key: IODHJUCTLZVZCZ-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound often studied for its unique chemical properties and potential applications across various scientific fields. This compound features both ethanesulfonyl and sulfonamide groups, which contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic synthesis, starting from commercially available precursors. The preparation often includes:

  • Formation of the Tetrahydroquinoline Core: : This can be achieved through cyclization reactions involving amines and aldehydes under acidic or basic conditions.

  • Introduction of the Ethanesulfonyl Group: : This step generally involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base like pyridine.

  • Attachment of the Dimethoxybenzene Moiety: : The final step usually includes the sulfonation of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis would scale up using batch or continuous flow reactors, ensuring precise control over reaction conditions to maximize yield and purity. Industrial methods would emphasize cost-effective catalysts and reagents and ensure minimal environmental impact through optimized waste management protocols.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction of the sulfonyl group to a sulfide using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Amines, thiols, and other nucleophiles in solvents like acetonitrile or dimethylformamide.

Major Products

The primary products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide finds applications in several fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Potential use as a probe for studying biological pathways involving sulfonamides.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The exact mechanism of action for this compound varies based on its application:

  • Pharmacological Effects: : It may inhibit specific enzymes or receptors through the interaction of its sulfonamide group with biological targets.

  • Molecular Targets and Pathways: : Typically involves binding to proteins or enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

  • N-[1-(propanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

Uniqueness

The unique combination of the ethanesulfonyl and dimethoxybenzene sulfonamide groups in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide distinguishes it from similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-12-15(7-9-17(14)21)20-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODHJUCTLZVZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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